2-(2-chlorophenyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(2-chlorophenyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the synthesis might involve the use of multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production methods would typically scale up these laboratory procedures, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
2-(2-chlorophenyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of an atom or group of atoms in the compound with another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
2-(2-chlorophenyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors involved in disease processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
2-(2-chlorophenyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also have a fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives:
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds are being investigated for their anti-cancer properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C22H13ClN4O2 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
8-(2-chlorophenyl)-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C22H13ClN4O2/c23-16-5-1-2-6-19(16)26-11-8-17-14(21(26)28)13-15-18(25-17)9-12-27(22(15)29)20-7-3-4-10-24-20/h1-13H |
InChI Key |
ILRZDCYILSESTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5)Cl |
Origin of Product |
United States |
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